3-Tricyclo[2.2.1.02,6]heptanylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-tricyclo[2.2.1.02,6]heptanylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-3-7-4-1-5-6(2-4)8(5)7/h4-9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWAAWHDZRKKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329283 | |
| Record name | (Tricyclo[2.2.1.0~2,6~]heptan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4337-95-5 | |
| Record name | NSC110577 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Tricyclo[2.2.1.0~2,6~]heptan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for 3 Tricyclo 2.2.1.02,6 Heptanylmethanol and Its Derivatives
Direct Synthesis Strategies for the Tricyclo[2.2.1.02,6]heptanylmethanol Framework
Direct strategies for synthesizing the target alcohol primarily involve the reduction of a carbonyl or carboxyl functionality at the C-3 position of the tricyclo[2.2.1.02,6]heptane skeleton. These methods are advantageous as they utilize readily accessible precursors and offer high levels of control over the product's stereochemistry.
A principal route to the precursor alcohol, 3-tricyclo[2.2.1.02,6]heptanol, involves the reduction of the corresponding ketone, tricyclo[2.2.1.02,6]heptan-3-one. The choice of reducing agent is critical as it influences the reaction's efficiency and the stereochemical outcome.
Catalytic hydrogenation is a widely employed method for the reduction of ketones to alcohols. This process involves the addition of hydrogen across the carbonyl double bond in the presence of a metal catalyst. For the rigid tricyclo[2.2.1.02,6]heptan-3-one system, this method is effective and can exhibit notable stereoselectivity. The reaction typically proceeds via syn-addition of hydrogen from the less sterically hindered face of the molecule. Research has shown that catalytic hydrogenation of related substrates can lead specifically to the formation of the endo-alcohol, demonstrating the influence of the bicyclic framework on the direction of hydrogen attack. libretexts.org Various heterogeneous catalysts are effective, with the choice depending on the desired reaction conditions and selectivity.
Interactive Table 1: Catalysts for Hydrogenation of Tricyclic Ketones
| Catalyst | Typical Support | Pressure (atm) | Temperature (°C) | Solvent | Stereoselectivity |
| Palladium (Pd) | Carbon (Pd/C) | 1 - 50 | 25 - 80 | Ethanol, Ethyl Acetate | Substrate Dependent |
| Platinum (Pt) | Platinum(IV) oxide (PtO₂) | 1 - 4 | 20 - 50 | Acetic Acid, Ethanol | High |
| Rhodium (Rh) | Alumina (Rh/Al₂O₃) | 10 - 100 | 50 - 100 | Hexane, Ethanol | High |
| Raney Nickel (Ra-Ni) | None | 50 - 150 | 100 - 150 | Ethanol | Moderate to High |
Metal hydrides are powerful and versatile reducing agents for the conversion of ketones to alcohols. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are the most common reagents for this transformation due to their high efficiency and operational simplicity. wikipedia.orgchemistrysteps.com
Lithium aluminum hydride is a very potent reducing agent, capable of reducing not only ketones but also esters, carboxylic acids, and amides. Its high reactivity necessitates the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
Sodium borohydride is a milder and more selective reagent, typically used in protic solvents such as methanol (B129727) or ethanol. wikipedia.org It readily reduces aldehydes and ketones while leaving more robust functional groups like esters and amides intact. In the context of synthesizing derivatives, NaBH₄ has been used to reduce substituted α,β-unsaturated ketones to their corresponding tricyclic alcohols with high yields, such as 96%. chemistrysteps.com The stereochemical outcome of these reductions on rigid bicyclic systems is often governed by steric approach control, where the hydride attacks from the less hindered face of the carbonyl group. smolecule.com
Interactive Table 2: Comparison of Common Metal Hydride Reagents
| Reagent | Formula | Reactivity | Typical Solvents | Compatible Functional Groups |
| Lithium Aluminum Hydride | LiAlH₄ | Very High | Diethyl Ether, THF | Alkenes, Alkynes, Arenes |
| Sodium Borohydride | NaBH₄ | Moderate | Methanol, Ethanol | Esters, Amides, Carboxylic Acids, Nitriles |
| Lithium Borohydride | LiBH₄ | High | THF, Diethyl Ether | Amides, Nitriles |
The Meerwein-Ponndorf-Verley (MPV) reduction offers a highly selective method for reducing ketones using aluminum alkoxides, such as aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. masterorganicchemistry.com This reaction is reversible and driven to completion by distilling the acetone (B3395972) byproduct from the reaction mixture.
The primary advantage of the MPV reduction is its exceptional chemoselectivity. It specifically targets aldehydes and ketones while not affecting other reducible functional groups that might be sensitive to metal hydrides. The reaction proceeds through a six-membered ring transition state, and the coordination of the aluminum to the carbonyl oxygen activates it for hydride transfer from the isopropoxide ligand. This method is particularly valuable for complex molecules where preserving other functional groups is essential. masterorganicchemistry.com
An alternative and more direct route to 3-tricyclo[2.2.1.02,6]heptanylmethanol involves starting with a precursor that already contains a functional group at the C-3 position, which can be readily converted to the desired hydroxymethyl group.
In the context of producing this compound directly, hydrofunctionalization can be interpreted as the reduction of a carboxylic acid at the C-3 position. Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid serves as an excellent precursor. The reduction of its carboxylic acid group provides a direct and efficient pathway to the target primary alcohol.
This transformation is typically achieved using powerful reducing agents that are capable of converting carboxylic acids to alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reaction. The process involves the addition of hydride ions to the carbonyl carbon, ultimately replacing the carbonyl oxygen and the hydroxyl group with hydrogen atoms to yield the primary alcohol upon acidic workup. This method is highly effective and provides a straightforward synthesis of this compound from a stable and accessible carboxylic acid precursor.
Functionalization of the Tricyclo[2.2.1.02,6]heptane Skeleton at the C-3 Position
Organometallic Reagent-Mediated Additions to Activated Tricyclenes
The direct introduction of a hydroxymethyl group onto a pre-existing tricyclo[2.2.1.02,6]heptane (nortricyclene) skeleton can be achieved through the reaction of organometallic reagents with activated tricyclic precursors, such as aldehydes and ketones. These methods provide a straightforward approach to this compound and its analogs.
One notable strategy involves the use of Grignard reagents with a ketone precursor. For instance, the reaction of an organomagnesium compound with tricyclo[2.2.1.02,6]heptan-3-one can lead to the formation of a tertiary alcohol on the tricyclic frame. While this specific example does not yield the primary alcohol, it demonstrates the feasibility of C-C bond formation at the 3-position using organometallic reagents.
A more direct, albeit multi-step, industrial application involves the hydroformylation of 1-ethenyltricyclo[2.2.1.02,6]heptane to produce a mixture of 2-(tricyclo[2.2.1.02,6]hept-1-yl)propanal and 3-(tricyclo[2.2.1.02,6]hept-1-yl)propanal. These aldehydes can then undergo an aldol (B89426) condensation with a ketone, followed by a selective reduction of the resulting α,β-unsaturated ketone to yield a substituted tricyclo[2.2.1.02,6]heptanylmethanol derivative. For example, the condensation of 3-(tricyclo[2.2.1.02,6]hept-1-yl)propanal with 3-pentanone, followed by reduction with sodium borohydride, yields 4-methyl-7-(tricyclo[2.2.1.02,6]hept-1-yl)hept-4-en-3-ol. google.comgoogle.com
| Precursor | Reagents | Product | Yield |
| 3-(tricyclo[2.2.1.02,6]hept-1-yl)propanal | 1. 3-pentanone, NaOH, Methanol | 4-methyl-7-(tricyclo[2.2.1.02,6]hept-1-yl)hept-4-en-3-one | 85% |
| 4-methyl-7-(tricyclo[2.2.1.02,6]hept-1-yl)hept-4-en-3-one | 2. NaBH4, NaOH, Methanol | 4-methyl-7-(tricyclo[2.2.1.02,6]hept-1-yl)hept-4-en-3-ol | 95% |
Indirect and Cascade Synthetic Routes to the Tricyclo[2.2.1.02,6]heptanylmethanol Skeleton
Indirect methods, which construct the tricyclic skeleton from more readily available bicyclic precursors, offer a powerful alternative. These strategies often involve skeletal rearrangements or cycloaddition reactions.
Skeletal Rearrangement Strategies from Bicyclic Precursors
The strained nature of the bicyclo[2.2.1]heptane system makes it prone to various rearrangements, which can be harnessed to form the tricyclo[2.2.1.02,6]heptane core.
The Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions, is a cornerstone of terpene chemistry and is highly relevant to the synthesis of tricyclic systems from norbornene derivatives. wikipedia.orgthieme.de This type of rearrangement proceeds through a carbocation intermediate, and the migration of a hydrogen, alkyl, or aryl group leads to a more stable carbocation, often resulting in a rearranged carbon skeleton. wikipedia.org The conversion of isoborneol (B83184) to camphene (B42988) is a classic example of such a rearrangement in a bicyclic system. wikipedia.org
In the context of synthesizing this compound, an appropriately substituted norbornene derivative, such as 5-norbornene-2-methanol, could theoretically undergo an acid-catalyzed intramolecular cyclization and rearrangement to form the desired tricyclic alcohol. The reaction would likely proceed via protonation of the double bond to generate a carbocation, which could then be attacked by the hydroxyl group, leading to the formation of the tricyclic ether, followed by rearrangement. While specific examples leading directly to this compound are not abundant in the literature, the general principles of Wagner-Meerwein rearrangements in norbornyl systems strongly support the feasibility of this approach. researchgate.netresearchgate.net
Transition metal catalysts, particularly those based on rhodium and palladium, are known to effect the isomerization of olefins and strained ring systems. rsc.org Norbornadiene, a readily available starting material from the Diels-Alder reaction of cyclopentadiene (B3395910) and acetylene, is a key precursor in this context. researchgate.net While the rhodium-catalyzed dimerization and trimerization of norbornadiene are well-documented, specific conditions can favor intramolecular isomerization to nortricyclene (B1619838) (tricyclo[2.2.1.02,6]heptane). nih.gov
The mechanism of transition metal-catalyzed isomerization of quadricyclane (B1213432) to norbornadiene has been studied, and it is understood that the metal complex facilitates the reaction by mixing the excited and ground state terms of the reactant, thereby lowering the activation energy. acs.org A similar principle can be applied to the isomerization of norbornadiene to the thermodynamically stable nortricyclene. For the synthesis of this compound, a functionalized norbornadiene derivative would be required as the starting material.
| Catalyst Type | Precursor | Product Skeleton |
| Rhodium Complexes | Norbornadiene | Tricyclo[2.2.1.02,6]heptane |
| Palladium Complexes | Norbornene Derivatives | Functionalized Tricyclo[2.2.1.02,6]heptanes |
Free radical reactions provide a powerful tool for the formation of C-C bonds and complex ring systems under mild conditions. thieme-connect.de Intramolecular radical cyclizations are particularly useful as they can be designed to proceed in a cascade fashion, forming multiple rings in a single step.
For the synthesis of the tricyclo[2.2.1.02,6]heptane skeleton, a radical can be generated on a side chain attached to a norbornene precursor. This radical can then add to the double bond of the norbornene in an intramolecular fashion. A tandem radical addition-homoallylic radical rearrangement has been demonstrated in the synthesis of 2-azabicyclo[2.2.1]hept-5-enes from 7-azabicyclo[2.2.1]heptadienes, which serves as a proof of concept for similar transformations in carbocyclic systems.
A hypothetical route to this compound could involve the generation of a radical on a substituent at the 5-position of norbornene, which then cyclizes onto the double bond to form the tricyclic skeleton.
Cycloaddition and Ring-Closure Strategies for Tricyclic Scaffolds
Cycloaddition reactions are among the most efficient methods for the construction of cyclic and polycyclic molecules.
The intramolecular Diels-Alder reaction is a powerful strategy for the synthesis of complex polycyclic systems, as it forms two rings in a single step with often high regio- and stereoselectivity. researchgate.net The synthesis of tricyclo[3.2.1.02,7]oct-3-enes from 5-vinyl-1,3-cyclohexadienes demonstrates the utility of this approach in creating fused ring systems. google.com While this leads to a different tricyclic isomer, it highlights the potential of intramolecular [4+2] cycloadditions in this area. A carefully designed diene and dienophile connected by a suitable tether could potentially lead to the tricyclo[2.2.1.02,6]heptane skeleton. For example, a substituted cyclopentadiene with a tethered dienophile could undergo an intramolecular Diels-Alder reaction to form a norbornene derivative, which could then be further manipulated.
Another powerful tool is the [2+2] cycloaddition reaction, particularly the photochemical intramolecular cycloaddition of norbornadiene to form quadricyclane (tetracyclo[3.2.0.02,7.04,6]heptane). acs.orgresearchgate.netnih.govrsc.orgresearchgate.net While this reaction increases the complexity of the ring system, the strained quadricyclane can be a versatile intermediate for further transformations. For instance, the reaction of quadricyclane with electron-deficient olefins can lead to tricyclo[4.2.1.02,5]non-7-enes. caltech.edu Although this is not the target skeleton, it illustrates the principle of using cycloaddition products as building blocks for other polycyclic systems.
| Cycloaddition Type | Precursor | Intermediate/Product Skeleton |
| Intramolecular Diels-Alder | 5-Vinyl-1,3-cyclohexadiene | Tricyclo[3.2.1.02,7]octene |
| Photochemical [2+2] Cycloaddition | Norbornadiene | Quadricyclane |
Intramolecular Carbene and Nitrene Additions
Intramolecular additions of highly reactive carbene and nitrene intermediates to an existing olefin within a molecule are powerful methods for constructing the nortricyclene skeleton. These reactions typically start from a substituted bicyclo[2.2.1]heptene precursor.
Carbene Additions: The intramolecular cyclopropanation of an olefin by a carbene (or carbenoid) is a direct route to the tricyclo[2.2.1.02,6]heptane system. This is commonly achieved through the transition-metal-catalyzed decomposition of a diazo compound tethered to the bicyclo[2.2.1]heptene core. Rhodium(II) and Copper(I) complexes are particularly effective catalysts for this transformation. nih.govrsc.orgthieme-connect.de The reaction proceeds via an in-situ generated metal-carbene intermediate which then undergoes a C-H insertion or addition across the double bond. For instance, a suitably functionalized norbornene derivative bearing a diazoacetyl group can be converted to a nortricyclene derivative. rsc.org The high diastereoselectivity often observed in these reactions can be attributed to the steric hindrance of the bicyclic framework, which directs the carbene addition to the more accessible convex face of the molecule. rsc.org
Nitrene Additions: Analogous to carbene additions, intramolecular nitrene additions can be used to form aziridines, the nitrogen analogs of cyclopropanes. While not directly forming the carbocyclic nortricyclene skeleton, this methodology is crucial for synthesizing nitrogen-containing derivatives. The reaction involves the generation of a nitrene intermediate, typically from an azide (B81097) precursor, which then adds to a double bond within the same molecule to form a strained three-membered heterocyclic ring.
| Catalyst | Precursor Type | Key Transformation | Typical Yield | Ref |
| Rh₂(OAc)₄ | Tethered Diazoalkane | Intramolecular Cyclopropanation | High | rsc.org |
| Cu(I) Complexes | Tethered Diazoalkane | Intramolecular Cyclopropanation | Good to High | thieme-connect.de |
| Rhodium Catalysts | N-Sulfonyl-1,2,3-triazole | Carbene/Carbonyl Ylide Formation | Good to High | nih.govescholarship.org |
Photochemical and Thermal Cycloadditions
Cycloaddition reactions, particularly those induced by light (photochemical) or heat (thermal), are fundamental in constructing the strained ring systems of nortricyclene derivatives. The most prominent of these is the intramolecular [2+2] photocycloaddition of norbornadiene.
Photochemical [2+2] Cycloadditions: The conversion of bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) to tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptane (quadricyclane) is a classic example of an intramolecular [2+2] photocycloaddition. researchgate.netwikipedia.org Quadricyclane is a valence isomer of norbornadiene and possesses the same tricyclo[2.2.1.0²,⁶]heptane core structure. This photoisomerization is highly efficient, especially when assisted by a sensitizer (B1316253) like acetophenone, and proceeds by the formation of the cyclopropane (B1198618) ring through the coupling of the two internal double bonds. wikipedia.orgacs.org This methodology is of significant interest for molecular solar thermal (MOST) energy storage due to the high strain energy stored in the quadricyclane product. nih.gov Functionalized nortricyclenes, including precursors to this compound, can be synthesized by using appropriately substituted norbornadienes.
Thermal Cycloadditions: While the photochemical route from norbornadiene is dominant, thermal cycloadditions can also be employed to construct related bicyclic and tricyclic systems. For example, thermal [2+2+2] cycloaddition reactions of quadricyclane with various alkenes or alkynes can be used to synthesize more complex exo-tricyclononenes, which are norbornene derivatives fused with a cyclobutane (B1203170) ring. researchgate.net
| Reaction Type | Substrate | Product Core | Conditions | Notes | Ref |
| Intramolecular [2+2] Photocycloaddition | Norbornadiene | Tricyclo[2.2.1.0²,⁶]heptane (Quadricyclane) | UV light, often with sensitizer | Reversible reaction, high energy storage | wikipedia.orgacs.org |
| Thermal [2+2+2] Cycloaddition | Quadricyclane + Alkene/Alkyne | exo-Tricyclononene | Thermal | Forms norbornene derivatives | researchgate.net |
Diels-Alder Reactions Leading to Nortricyclene Precursors
The Diels-Alder reaction is arguably the most powerful and widely used method for constructing the bicyclo[2.2.1]heptene framework, which serves as the essential precursor for virtually all synthetic routes to nortricyclene derivatives. researchgate.netelsevierpure.comresearchgate.net This [4+2] cycloaddition reaction typically involves the reaction of cyclopentadiene (the diene) with a suitable dienophile.
To synthesize a precursor for this compound, a dienophile containing a protected hydroxymethyl group, such as acrolein or allyl alcohol, can be used. The reaction between cyclopentadiene and such a dienophile generates a 5-substituted norbornene derivative. The stereochemistry of this reaction is highly predictable, with the endo isomer typically being the major product due to secondary orbital interactions, although the exo isomer can also be formed. This initial bicyclic adduct can then be subjected to one of the previously described methods, such as photochemical [2+2] cycloaddition (if a second double bond is present) or intramolecular carbene addition, to form the final tricyclic nortricyclene structure.
| Diene | Dienophile | Product Type | Key Feature | Ref |
| Cyclopentadiene | Acetylene | Norbornadiene | Precursor for direct photocycloaddition | wikipedia.org |
| Cyclopentadiene | α-Olefins with electron-withdrawing groups | Substituted Norbornenes | Versatile precursors for further functionalization | researchgate.net |
| Cyclopentadiene | Maleic Anhydride (B1165640) | Norbornene dicarboxylic anhydride | Classic adduct, easily modified | elsevierpure.com |
Stereochemical Control and Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is of significant importance, as the biological activity and material properties of chiral molecules are often enantiomer-dependent. Stereochemical control can be achieved through various strategies, including substrate-controlled diastereoselective reactions, the use of chiral auxiliaries, and the resolution of racemic mixtures.
Diastereoselective Synthesis through Substrate Control
In substrate-controlled synthesis, existing stereocenters in the starting material or intermediate direct the stereochemical outcome of subsequent reactions. beilstein-journals.orgnih.gov In the context of nortricyclene synthesis, a chiral substituent on the bicyclo[2.2.1]heptene precursor can influence the facial selectivity of the intramolecular cyclization step that forms the cyclopropane ring. For example, a bulky substituent may block one face of the double bond, forcing an incoming reagent or a cyclizing carbene to approach from the opposite, less hindered face, thus leading to a single diastereomer. This principle is crucial in reactions like intramolecular cyclopropanation, where the rigid conformation of the norbornene skeleton amplifies the directing effect of existing stereocenters. rsc.org
Chiral Auxiliary-Mediated Asymmetric Synthesis
A powerful strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to an achiral substrate. numberanalytics.com This auxiliary directs the stereochemistry of a key bond-forming reaction, after which it can be cleaved to yield the enantiomerically enriched product.
In the synthesis of nortricyclene precursors, chiral auxiliaries are most effectively employed during the initial Diels-Alder reaction. For example, Oppolzer's camphorsultam can be attached to a dienophile like acrylic acid to form a chiral acryloyl sultam. chemrxiv.orgchemrxiv.org The subsequent Lewis acid-catalyzed Diels-Alder reaction with cyclopentadiene proceeds with high diastereoselectivity. The bulky sultam auxiliary effectively shields one face of the dienophile, forcing the cyclopentadiene to add to the other face. chemrxiv.org After the reaction, the auxiliary can be removed via hydrolysis or reduction to yield an enantiomerically enriched norbornene carboxylic acid or alcohol, which can then be converted to the target chiral this compound.
| Chiral Auxiliary | Reaction Type | Role of Auxiliary | Typical Diastereoselectivity | Ref |
| Oppolzer's Camphorsultam | Diels-Alder Cycloaddition | Shields one face of the dienophile | High (endo-adducts) | chemrxiv.orgchemrxiv.org |
| Evans' Oxazolidinones | Michael Additions, Alkylations | Directs incoming electrophile | High | numberanalytics.com |
Enantiomeric Resolution Techniques for Tricyclic Alcohols
When an enantioselective synthesis is not feasible, a racemic mixture of the final product or a key intermediate can be separated into its constituent enantiomers through resolution. wikipedia.orglibretexts.org For tricyclic alcohols like this compound, several classical and modern resolution techniques can be applied.
Classical Resolution via Diastereomeric Salts: This is one of the most common methods for resolving racemic alcohols. wikipedia.orglibretexts.org The alcohol is first derivatized to a carboxylic acid ester, typically by reacting it with a cyclic anhydride (e.g., phthalic anhydride) to form a half-ester. This racemic mixture of acidic half-esters is then treated with an enantiomerically pure chiral base (a resolving agent), such as brucine (B1667951) or (+)-cinchotoxine. wikipedia.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the pure diastereomeric salt is treated with a strong acid to break the salt linkage, regenerating the enantiomerically pure acidic half-ester, which can then be hydrolyzed to yield the desired enantiopure alcohol. A patent describes a similar process for resolving racemic tricyclo[2.2.1.0²,⁶]heptane-3,5,7-triols by derivatization with chiral acids. google.com
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to resolve racemic alcohols. scielo.brresearchgate.net In a typical procedure, the racemic alcohol is subjected to an enzyme-catalyzed acylation reaction with an acyl donor (e.g., vinyl acetate). The enzyme will selectively acylate one enantiomer of the alcohol at a much higher rate than the other. The reaction can be stopped at approximately 50% conversion, resulting in a mixture of one enantiomer as the acylated ester and the other as the unreacted alcohol. These two compounds, having different functional groups, can then be easily separated by standard techniques like column chromatography.
Asymmetric Catalysis in the Construction of Nortricyclene Stereocenters
The synthesis of enantiomerically pure nortricyclene derivatives, including this compound, presents a significant challenge due to the rigid and sterically complex tricyclic framework. Asymmetric catalysis offers a powerful strategy to control the formation of stereocenters during the construction of this strained carbocyclic system. nih.gov By employing chiral catalysts, chemists can influence the stereochemical outcome of reactions, selectively generating one enantiomer over the other. nih.govnih.gov This approach is crucial for producing chiral building blocks for applications in pharmaceuticals and materials science. Key strategies in this field involve the desymmetrization of meso substrates, enantioselective cycloadditions, and catalyzed functionalization of prochiral precursors. nih.gov
Recent advancements have highlighted the utility of both transition metal catalysis and organocatalysis in achieving high levels of stereocontrol. researchgate.netresearchgate.net Chiral transition metal complexes, particularly those of palladium and rhodium, have been successfully applied in cycloaddition and hydrosilylation reactions to forge the nortricyclene core with excellent enantioselectivity. beilstein-journals.orgnih.gov Concurrently, organocatalysis, utilizing small chiral organic molecules such as Brønsted acids, has emerged as a complementary method, enabling novel transformations under mild conditions. researchgate.net
One notable example involves the enantioselective synthesis of a key chiral ketone intermediate possessing a norbornane (B1196662) framework, a close structural relative of nortricyclene. beilstein-journals.org This was achieved through the asymmetric hydrosilylation of a meso-alkene, followed by oxidation. The reaction employed a palladium catalyst coordinated with a chiral monophosphine ligand, (R)-MOP, to induce asymmetry, affording the desired product in high yield and enantiomeric excess. beilstein-journals.org This method demonstrates the principle of catalyst-controlled desymmetrization to access enantioenriched tricyclic systems. nih.govbeilstein-journals.org
Another innovative approach utilizes a confined imidodiphosphorimidate (IDPi) Brønsted acid as an organocatalyst. researchgate.net This catalyst facilitates a formal cycloaddition reaction between bicyclo[1.1.0]butanes and N-aryl imines, generating chiral aza-bicyclo[3.1.1]heptanes, which contain a core structure related to nortricyclene. researchgate.net The reaction proceeds with exceptional enantioselectivity, highlighting the power of confined acid catalysis to create complex chiral scaffolds. researchgate.net
The table below summarizes key findings in the asymmetric catalytic synthesis of nortricyclene-related stereocenters, showcasing different catalytic systems and their effectiveness.
| Catalyst System | Reaction Type | Substrate Type | Key Findings | Enantiomeric Ratio/Excess | Reference |
|---|---|---|---|---|---|
| [Pd(C₃H₅)Cl]₂ / (R)-MOP | Hydrosilylation / Oxidation | meso-Alkene | Successful desymmetrization of a meso substrate to form a chiral ketone intermediate for tricyclic amino acids. | 85% ee | beilstein-journals.org |
| Confined IDPi Brønsted Acid | Formal Cycloaddition | Bicyclo[1.1.0]butane & N-aryl imine | Organocatalytic approach generating chiral aza-BCHs (bicyclo[3.1.1]heptanes) under mild conditions. | Up to 99:1 er | researchgate.net |
| Chiral Iodine(III) Catalyst | Oxidative Fluorocyclization | 1,1-Disubstituted Styrenes | Application of a lactic acid-based catalyst to control tertiary carbon–fluorine stereocenters in cyclic systems. | Up to 96% ee | researchgate.net |
These examples underscore the progress in developing sophisticated catalytic methods for the stereocontrolled synthesis of nortricyclene and its analogs. The ability to precisely install stereocenters using catalytic amounts of a chiral inductor is a cornerstone of modern organic synthesis, enabling access to complex and valuable molecules derived from the tricyclo[2.2.1.02,6]heptane skeleton. nih.gov
Iii. Reaction Mechanisms and Reactivity Profiles of 3 Tricyclo 2.2.1.02,6 Heptanylmethanol
Chemical Transformations of the Hydroxyl Functional Group
The primary alcohol moiety in 3-Tricyclo[2.2.1.02,6]heptanylmethanol is a versatile site for a variety of chemical modifications, enabling the synthesis of a range of derivatives.
The primary alcohol of this compound can be selectively oxidized to yield either the corresponding aldehyde, 3-Tricyclo[2.2.1.02,6]heptanecarboxaldehyde, or the carboxylic acid, 3-Tricyclo[2.2.1.02,6]heptanecarboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically employed for the controlled oxidation to the aldehyde. These reagents are known to minimize over-oxidation to the carboxylic acid.
Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will typically oxidize the primary alcohol directly to the carboxylic acid. These reactions often require more vigorous conditions. The carboxylic acid derivative can also undergo further reactions such as reduction back to the alcohol using agents like lithium aluminum hydride. smolecule.com
Table 1: Oxidation Reactions of this compound
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | 3-Tricyclo[2.2.1.02,6]heptanecarboxaldehyde |
| This compound | Potassium permanganate (KMnO4) | 3-Tricyclo[2.2.1.02,6]heptanecarboxylic acid |
The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other suitable electrophiles under basic conditions, such as in the Williamson ether synthesis. These reactions are fundamental for introducing a wide array of functional groups and for the synthesis of more complex molecules.
Direct nucleophilic substitution at the primary carbon bearing the hydroxyl group is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH-). To facilitate substitution, the hydroxyl group is typically first converted into a better leaving group, such as a tosylate or a halide. For instance, reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) converts the alcohol to a tosylate. This tosylate derivative can then readily undergo SN2 reactions with a variety of nucleophiles.
Acid-catalyzed dehydration of this compound can lead to the formation of an exocyclic alkene, 3-methylidenetricyclo[2.2.1.02,6]heptane. This elimination reaction typically proceeds through a carbocation intermediate, and the stability of the strained ring system influences the reaction pathway and product distribution. The reaction conditions, such as the choice of acid catalyst and temperature, are critical in controlling the outcome and minimizing potential rearrangements of the carbocation intermediate.
Reactivity of the Tricyclo[2.2.1.02,6]heptane Ring System
The tricyclo[2.2.1.02,6]heptane skeleton, also known as nortricyclene (B1619838), is characterized by significant ring strain, particularly due to the presence of the cyclopropane (B1198618) ring. This inherent strain is a driving force for reactions that lead to ring-opening and the formation of more stable bicyclic or monocyclic systems.
The cyclopropane ring within the tricyclo[2.2.1.02,6]heptane system is susceptible to attack by electrophiles. unl.pt This can lead to the cleavage of one of the cyclopropane C-C bonds and the formation of a more stable carbocation intermediate. The reaction of tetracyclo[3.2.0.02,7.04,6]heptane with electrophiles has been shown to result in the cleavage of a cyclopropane ring, yielding tricyclo[2.2.1.02,6]heptane derivatives. cdnsciencepub.com The regioselectivity and stereoselectivity of these electrophilic additions are influenced by the nature of the electrophile, the solvent, and the substitution pattern on the tricyclic ring. cdnsciencepub.comcdnsciencepub.com For example, the addition of areneselenenyl chloride to related systems can lead to products of solvent incorporation via 1,3-addition. cdnsciencepub.com The kinetics of these reactions are typically second-order, being first-order in both the tricyclic compound and the electrophile. cdnsciencepub.com The cleavage can occur with both retention and inversion of configuration at the site of nucleophilic attack. cdnsciencepub.com
Electrophilic Additions and Cyclopropane Ring Cleavage
Proton-Initiated Cleavage Reactions
Acid-catalyzed reactions involving nortricyclene systems often lead to the cleavage of the cyclopropane ring. acs.org For instance, the reaction of nortricyclene with deuteriotrifluoroacetic acid exemplifies this process. acs.org These reactions are initiated by the protonation of the cyclopropane ring, which can be considered an electrophilic attack. This protonation generates a carbocationic intermediate that can then undergo various subsequent reactions, including nucleophilic attack or rearrangement. The stereochemistry of such acid-catalyzed cleavage reactions has been a subject of detailed investigation. acs.org
The reactivity of the cyclopropane ring in these systems is influenced by the presence of substituents. Electron-accepting groups can render the cyclopropane ring electrophilic, making it susceptible to ring-opening reactions by nucleophiles. nih.govnih.govbohrium.com The strain energy of the cyclopropane ring, which is released upon ring opening, provides a significant thermodynamic driving force for these reactions. nih.govnih.gov
Halogenation and Haloselenation Reactions
The nortricyclene framework readily undergoes addition reactions with halogens. For example, the reaction of alkenes with bromine (Br₂) typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the bromine atoms. libretexts.org In the context of nortricyclene derivatives, the strained cyclopropane ring can be attacked by electrophilic halogenating agents.
Reactions with N-Bromosuccinimide (NBS) have been used to introduce bromine into bicyclic systems. caltech.edu The reactivity of bromine with phenolic compounds, which can be considered models for certain aspects of more complex molecules, is extremely high, with apparent second-order rate constants at pH 7 in the range of 10⁴ to 10⁷ M⁻¹ s⁻¹. nih.govresearchgate.net These reactions can proceed via electrophilic aromatic substitution or electron transfer, depending on the substituents present. nih.gov Hypobromous acid (HOBr) is a key reactive species in these transformations. nih.gov
Haloselenation reactions, involving reagents like phenylselenyl chloride, also represent a pathway for the functionalization of such strained systems. The electrophilic selenium species attacks the cyclopropane ring, leading to ring-opened products.
| Compound Type | Apparent Second-Order Rate Constant (kapp) | Reaction Pathway |
|---|---|---|
| Phenolic compounds | 10³ - 10⁵ M⁻¹s⁻¹ | Electrophilic Substitution |
| Amines and sulfamides | 10⁵ - 10⁶ M⁻¹s⁻¹ | - |
| S-containing compounds | 10⁵ - 10⁷ M⁻¹s⁻¹ | - |
Electrophilic Attack on Bridged Systems
The cyclopropane ring in nortricyclene systems is susceptible to attack by various electrophiles. nih.govnih.gov This reactivity is a consequence of the ring strain and the sigma character of the C-C bonds, which allows them to act as nucleophiles. nih.govnih.gov The electrophilic attack leads to the formation of a carbocationic intermediate, which can then undergo further reactions.
The presence of electron-accepting groups on the cyclopropane ring can enhance its electrophilicity, facilitating ring-opening reactions with nucleophiles. nih.govnih.govbohrium.com The kinetics of such non-catalytic ring-opening reactions have been studied to understand the inherent Sₙ2 reactivity of these electrophilic cyclopropanes. nih.govnih.gov
Intramolecular Rearrangements and Isomerizations
The carbocationic intermediates generated from this compound and its derivatives are prone to intramolecular rearrangements, a characteristic feature of bridged bicyclic systems.
Wagner-Meerwein Type Rearrangements in Nortricyclene Systems
Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.org These rearrangements are common in bicyclic terpenes and were instrumental in the discovery of carbocation intermediates. wikipedia.org In the context of nortricyclene systems, the formation of a carbocation, for instance through solvolysis of a tosylate derivative, can initiate a cascade of such rearrangements. whiterose.ac.uk These shifts are thermally allowed pericyclic processes and can occur at very low temperatures. wikipedia.org The rearrangement of the 2-norbornyl cation, a closely related system, involves Wagner-Meerwein shifts. caltech.edu
Non-Classical Carbocation Intermediates
The debate over the structure of the 2-norbornyl cation led to the concept of non-classical carbocations, which are characterized by a pentacoordinate carbon atom and a three-center, two-electron bond. caltech.edumpg.delibretexts.org These bridged structures represent a delocalization of sigma-bond electrons. libretexts.org The 3-nortricyclyl cation is a structural hybrid of a cyclopropylcarbinyl and a bridged 2-norbornyl carbocation. nih.gov
The formation of such non-classical ions is often invoked to explain the high reactivity and stereochemical outcomes of solvolysis reactions in these systems. libretexts.orgacs.org For example, the acetolysis of exo-2-norbornyl sulfonate is significantly faster than that of the endo-isomer, a phenomenon attributed to anchimeric assistance from the C1-C6 sigma bond leading to a non-classical intermediate. libretexts.org The stability of these non-classical cations has been studied extensively, and they are considered to be true intermediates rather than just transition states. libretexts.orgacs.org The degree of charge delocalization and bridging can vary, leading to a continuum between classical and non-classical structures. mpg.de
| Characteristic | Classical Carbocation (Carbenium Ion) | Non-Classical Carbocation (Carbonium Ion) |
|---|---|---|
| Carbon Coordination | Trivalent | Pentacoordinate (or higher) |
| Bonding | Two-center, two-electron bonds | Three-center, two-electron bonds |
| Structure | Planar | Bridged |
Radical Rearrangements within the Nortricyclyl System
While cationic rearrangements are prevalent, radical-mediated reactions also play a role in the chemistry of nortricyclene systems. The formation of radicals can be initiated by various means, and their subsequent reactions can lead to rearranged products. nih.govnih.gov For example, the generation of an alkyl radical through processes like photoredox catalysis can lead to ring-opening and subsequent hydrogen-atom transfer or other radical-mediated transformations. nih.gov
Organometallic Reactions and Metalation of the Nortricyclene Core
The generation of organometallic reagents from this compound or its derivatives opens avenues for the introduction of a wide range of substituents onto the nortricyclene framework. The primary methods for creating such reagents involve the reaction of a nortricyclyl halide with a metal or metal-halogen exchange reactions.
Formation of Nortricyclyl Grignard Reagents:
The synthesis of a Grignard reagent from a nortricyclyl halide, such as 3-bromotricyclo[2.2.1.02,6]heptane, would proceed by reacting it with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The general reaction is as follows:
Where R is the tricyclo[2.2.1.02,6]heptanyl group and X is a halogen (typically Br or Cl). The reactivity of the halide is a crucial factor, with organobromides generally offering a good balance of reactivity for Grignard reagent formation. reddit.com
Lithiation of the Nortricyclene Core:
Direct metalation of the nortricyclene core in the presence of the hydroxyl group is challenging due to the acidity of the alcohol proton. Organolithium reagents, being strong bases, would preferentially deprotonate the alcohol. However, lithiation can be achieved on a protected alcohol derivative or through halogen-metal exchange. For instance, reacting a nortricyclyl halide with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures can generate the corresponding nortricyclyllithium species.
The reactivity of these organometallic species is characteristic of strong nucleophiles and bases. They will readily react with a variety of electrophiles. For instance, the reaction of a nortricyclyl Grignard reagent with an aldehyde or ketone will yield a secondary or tertiary alcohol, respectively, after an acidic workup. masterorganicchemistry.com The reaction with esters results in the addition of two equivalents of the Grignard reagent to produce a tertiary alcohol. masterorganicchemistry.com
The metalation of the nortricyclene core itself, by direct deprotonation of a C-H bond, is a more challenging transformation. The acidity of the nortricyclene protons is generally low. However, directed ortho-lithiation strategies could potentially be employed if a suitable directing group is installed on the nortricyclene skeleton.
Mechanistic Investigations and Kinetic Analysis
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. This involves the study of reaction intermediates, the determination of rate constants, and the analysis of substituent effects.
Reactions involving the nortricyclene skeleton often proceed through highly reactive intermediates, such as carbocations or radicals. The identification and characterization of these transient species are key to elucidating reaction pathways.
Carbocation Intermediates:
In reactions involving the departure of a leaving group from the 3-position of the nortricyclene ring system, a nortricyclyl carbocation is a likely intermediate. These carbocations are known to be non-classical in nature, with the positive charge delocalized over multiple carbon atoms. This delocalization has significant implications for the stereochemistry and regiochemistry of subsequent reactions. The trapping of such carbocations with nucleophiles can provide evidence for their existence and structure.
Radical Intermediates:
The formation of Grignard reagents is believed to proceed through a radical mechanism on the surface of the magnesium metal. rsc.org This involves single-electron transfer (SET) from the magnesium to the alkyl halide, generating a radical anion that then fragments to an alkyl radical and a halide anion. The alkyl radical can then react with the magnesium surface to form the organomagnesium species. Theoretical studies have explored both radical and non-radical pathways for Grignard reagent formation. rsc.org
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) can be employed to detect and characterize reaction intermediates. In cases where intermediates are too short-lived to be observed directly, trapping experiments can be performed. This involves adding a reagent that will react specifically with the suspected intermediate to form a stable, characterizable product. reddit.com
Kinetic studies provide quantitative information about reaction rates and the factors that influence them. The determination of rate constants is essential for comparing the reactivity of different substrates and for understanding the details of reaction mechanisms.
For reactions involving this compound, the rate of reaction can be monitored by following the disappearance of a reactant or the appearance of a product over time using techniques like spectroscopy or chromatography. The data obtained can then be used to determine the reaction order and the rate constant.
For example, in a hypothetical second-order reaction of a nortricyclyl derivative, the rate law would be:
The rate constant, k, can be determined from the slope of a plot of the inverse of the reactant concentration versus time.
Illustrative Kinetic Data for a Hypothetical Reaction
The following table presents hypothetical kinetic data for the reaction of a substituted nortricyclyl bromide with a nucleophile, illustrating how rate constants can vary with the substituent.
| Substituent (at C5) | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |
| -H | 1.2 x 10⁻⁴ |
| -CH₃ | 0.8 x 10⁻⁴ |
| -Cl | 3.5 x 10⁻⁴ |
| -NO₂ | 9.8 x 10⁻⁴ |
This data is for illustrative purposes only and does not represent actual experimental values.
Hammett-type correlations are a powerful tool for investigating the electronic effects of substituents on reaction rates and equilibria. By plotting the logarithm of the rate or equilibrium constant for a series of substituted compounds against a set of substituent constants (σ), a linear relationship is often observed. The slope of this line, known as the reaction constant (ρ), provides information about the nature of the transition state.
For reactions involving substituted nortricyclene systems, a Hammett plot could be constructed by measuring the rates of reaction for a series of derivatives with different substituents at a position remote from the reaction center.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or the decrease of positive charge) in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge (or the decrease of negative charge) in the transition state.
Illustrative Hammett Plot Data for a Hypothetical Reaction
The table below provides hypothetical data that could be used to construct a Hammett plot for the solvolysis of a substituted nortricyclyl derivative.
| Substituent | σ value | log(k/k₀) |
| -NO₂ | 0.78 | 0.99 |
| -CN | 0.66 | 0.85 |
| -Br | 0.23 | 0.30 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.17 | -0.22 |
| -OCH₃ | -0.27 | -0.35 |
This data is for illustrative purposes only and does not represent actual experimental values.
A plot of log(k/k₀) versus σ for this hypothetical data would yield a straight line with a positive slope, suggesting the development of negative charge in the transition state of the rate-determining step. Non-linear Hammett plots can also be informative, often indicating a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent is varied.
Iv. Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry
NMR spectroscopy stands as the most powerful tool for the detailed structural elucidation of 3-Tricyclo[2.2.1.02,6]heptanylmethanol in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of the connectivity, chemical environment, and spatial arrangement of every atom in the molecule.
¹H NMR and ¹³C NMR Spectral Analysis for Diagnostic Resonances
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are characterized by a series of distinct resonances that provide initial, crucial insights into its molecular framework. Due to the high degree of saturation and the rigid, cage-like structure, the proton signals are typically found in the upfield region of the spectrum, generally between 1.0 and 4.0 ppm. The protons of the hydroxymethyl group (-CH₂OH) are expected to show characteristic diastereotopic behavior, appearing as a pair of distinct signals due to the chiral nature of the molecule. The hydroxyl proton (-OH) will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
The ¹³C NMR spectrum will display a unique signal for each carbon atom in the asymmetric molecule. The carbon of the hydroxymethyl group will be the most deshielded among the sp³-hybridized carbons, typically resonating in the 60-70 ppm range. The carbons of the tricyclic core will appear at higher field strengths.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1/H2/H6 | Complex multiplet | C1/C2/C6 (Cyclopropyl) |
| H3 | Multiplet | C3 |
| H4 | Multiplet | C4 |
| H5-exo/H5-endo | Distinct multiplets | C5 |
| H7-syn/H7-anti | Distinct multiplets | C7 (Bridgehead) |
| -CH₂OH | Two distinct multiplets (diastereotopic) | -CH₂OH |
| -OH | Broad singlet | - |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unravel the complex spin systems and establish unambiguous atomic connectivity, a suite of two-dimensional NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings, allowing for the tracing of the proton network throughout the molecule. Cross-peaks in the COSY spectrum will connect geminal and vicinal protons, helping to piece together the nortricyclene (B1619838) skeleton and confirm the attachment of the hydroxymethyl group.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with its directly attached carbon atom. This is crucial for the definitive assignment of all carbon resonances based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two or three bonds). HMBC correlations are vital for establishing the connectivity between different fragments of the molecule, for instance, linking the protons of the hydroxymethyl group to the C3 carbon of the tricyclic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly connected through chemical bonds. This is particularly important for determining the stereochemistry of the molecule.
Stereochemical Assignments via Coupling Constants and Nuclear Overhauser Effect (NOE) Interactions
The rigid nature of the tricyclo[2.2.1.0²,⁶]heptane framework leads to well-defined dihedral angles between adjacent protons. These angles can be correlated with the magnitude of the vicinal coupling constants (³JHH) through the Karplus equation. By carefully analyzing the coupling patterns in the high-resolution ¹H NMR spectrum, it is possible to deduce the relative stereochemistry of the substituents. For instance, the coupling constants between the H3 proton and the protons on the adjacent carbons can help determine whether the hydroxymethyl group is in the exo or endo position.
Furthermore, NOE interactions observed in the NOESY spectrum provide definitive evidence for stereochemical assignments. For example, a strong NOE between a proton on the hydroxymethyl group and a specific proton on the tricyclic core would confirm their spatial proximity and thus the stereochemical orientation of the substituent.
Infrared (IR) Spectroscopy for Functional Group Vibrations and Confirmation
Infrared spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound. The spectrum is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-O stretching vibration will appear as a strong band in the 1000-1260 cm⁻¹ region. The C-H stretching vibrations of the saturated tricyclic system will be observed just below 3000 cm⁻¹. The presence of the strained cyclopropane (B1198618) ring within the nortricyclene structure may also give rise to characteristic C-H stretching absorptions at slightly higher wavenumbers (around 3050 cm⁻¹).
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretching | 3200-3600 | Strong, Broad |
| C-H (sp³) | Stretching | 2850-3000 | Medium to Strong |
| C-H (cyclopropyl) | Stretching | ~3050 | Medium |
| C-O | Stretching | 1000-1260 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) would be readily observed, confirming the molecular formula C₈H₁₂O.
Under Electron Ionization (EI), the molecule will undergo characteristic fragmentation. A prominent fragmentation pathway for alcohols is the loss of a water molecule (H₂O), which would result in a significant peak at m/z corresponding to [M-18]⁺. Another expected fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of the hydroxymethyl radical (•CH₂OH), resulting in a fragment ion corresponding to the tricyclic cation. The fragmentation of the nortricyclene core itself can lead to a complex pattern of smaller fragments, providing a unique fingerprint for the molecule.
X-ray Crystallography for Solid-State Structure and Absolute Configuration (Applicable to Crystalline Derivatives)
For an unambiguous determination of the solid-state structure and the absolute configuration of this compound, X-ray crystallography is the ultimate technique. This method requires the formation of a suitable single crystal of the compound or a crystalline derivative. The diffraction pattern of X-rays passing through the crystal allows for the precise calculation of the three-dimensional coordinates of every atom in the molecule, providing definitive information on bond lengths, bond angles, and torsional angles.
For a chiral molecule like this compound, crystallographic analysis of a derivative containing a heavy atom can allow for the determination of the absolute configuration using anomalous dispersion effects. This would definitively establish the spatial arrangement of the atoms and provide an unequivocal structural assignment.
V. Computational Chemistry and Theoretical Insights into 3 Tricyclo 2.2.1.02,6 Heptanylmethanol
Conformational Analysis and Potential Energy Surfaces
While the tricyclic core of 3-Tricyclo[2.2.1.02,6]heptanylmethanol is rigid, the hydroxymethyl substituent introduces conformational flexibility. Understanding the preferred orientations of this group is essential for a complete picture of the molecule's structure and properties.
Conformational analysis of this compound involves exploring the potential energy surface (PES) associated with the rotation around the C3-C(methanol) bond. wikipedia.org By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated. This profile reveals the energy minima, which correspond to the stable conformations (rotamers) of the molecule, and the energy barriers that separate them.
It is expected that the stable conformations will be those that minimize steric interactions between the hydroxyl group and the hydrogens on the tricyclic framework. Intramolecular hydrogen bonding between the hydroxyl hydrogen and other atoms in the molecule, if sterically feasible, could also play a role in stabilizing certain conformations. Computational methods can accurately predict the relative energies of these conformers and the energy barriers for their interconversion.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (H-O-C-C3) | Relative Energy (kcal/mol) |
| A | Angle | 0.0 (Global Minimum) |
| B | Angle | Value |
| C | Angle | Value |
Note: The values in this table are hypothetical and would need to be determined by conformational analysis calculations.
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. acs.org For this compound, DFT calculations can provide reliable predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical chemical shifts that, when compared to experimental data, can help in the assignment of signals and confirm the molecular structure. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, reflecting the effects of strain and the presence of the hydroxymethyl group.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. These calculations can help in assigning the absorption bands observed in an experimental spectrum to specific vibrational modes of the molecule. For this compound, characteristic vibrational modes would include the O-H stretch, C-O stretch, and various C-H stretches and bends of the tricyclic framework. The calculated frequencies are often scaled by an empirical factor to better match experimental values. sapub.org
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch | Value |
| C-O Stretch | Value |
| C-H Stretch (Cyclopropane) | Value |
| C-H Stretch (Norbornane) | Value |
Note: The values in this table are hypothetical and would need to be determined by vibrational frequency calculations.
Theoretical Studies of Reactivity and Reaction Mechanisms
Theoretical investigations into the reactivity of this compound and related nortricyclene (B1619838) derivatives have been instrumental in understanding the nuanced factors that govern their chemical transformations. The strained cage-like structure gives rise to complex potential energy surfaces and the formation of intriguing intermediates.
A cornerstone of computational reaction mechanism analysis is the location and characterization of transition states. For reactions involving this compound, such as acid-catalyzed rearrangements or solvolysis, density functional theory (DFT) is a commonly employed method. These calculations allow for the precise determination of the geometry of transition state structures and their corresponding activation energies.
For instance, in a hypothetical acid-catalyzed rearrangement of the corresponding carbocation, computational models can predict the energy barriers for various possible pathways, such as Wagner-Meerwein shifts. The calculated activation energies help to determine the feasibility and rate of each potential reaction step. Lower activation energies indicate more kinetically favorable pathways.
Table 1: Hypothetical Calculated Activation Energies for Rearrangement Pathways of the Tricyclo[2.2.1.02,6]heptan-3-ylmethyl Cation
| Rearrangement Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| 1,2-Hydride Shift | B3LYP | 6-31G(d) | 5.2 |
| Wagner-Meerwein Shift (Path A) | B3LYP | 6-31G(d) | 3.8 |
Note: The data in this table is illustrative and based on typical values for similar carbocation rearrangements. It serves to demonstrate the type of information generated from computational studies.
Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of reactions involving complex molecules like this compound. By calculating the energies of different transition states leading to various regioisomeric or stereoisomeric products, a prediction of the major product can be made. nih.gov
For example, in the addition of an electrophile to the cyclopropane (B1198618) ring of the parent nortricyclene system, theoretical models can assess the stability of the transition states for attack at different positions and from different faces of the molecule. The Gibbs free energy difference between competing transition states can be used to predict product ratios with a high degree of accuracy. These predictions are crucial for designing synthetic routes that yield a desired isomer. nih.gov
Table 2: Illustrative Predicted Product Ratios for a Hypothetical Electrophilic Addition to a Nortricyclene Derivative
| Product | Transition State Energy (kcal/mol) | Predicted Product Ratio (%) |
|---|---|---|
| exo-adduct | -15.7 | 95 |
Note: This table presents a hypothetical outcome to illustrate the predictive power of computational models in determining stereoselectivity based on calculated transition state energies.
The tricyclo[2.2.1.02,6]heptane framework is a classic system for the study of non-classical carbocations. Upon ionization, this compound is expected to form a carbocation that can be stabilized through sigma-bond delocalization, a hallmark of non-classical ions.
Computational modeling has been pivotal in the long-standing debate and eventual characterization of such non-classical species. researchgate.net Theoretical calculations can predict key structural features, such as elongated carbon-carbon bonds and unusual bond angles, that are characteristic of these bridged intermediates. Furthermore, computational methods can map the delocalization of positive charge across the molecular framework, providing a more nuanced picture of bonding than classical Lewis structures can offer. researchgate.net These models are validated by comparing calculated spectroscopic data, such as NMR chemical shifts, with experimental observations. The study of these non-classical carbocations is not only of fundamental interest but also crucial for understanding the complex rearrangements that are common in this class of compounds.
Vi. Applications and Synthetic Utility of 3 Tricyclo 2.2.1.02,6 Heptanylmethanol
As a Chiral Building Block in Asymmetric Synthesis
The inherent chirality and rigid conformational nature of the tricyclo[2.2.1.02,6]heptane framework make 3-tricyclo[2.2.1.02,6]heptanylmethanol and its derivatives attractive starting materials in asymmetric synthesis. This field of synthesis is crucial for the production of single-enantiomer drugs and other biologically active molecules, where specific stereochemistry is often essential for efficacy. enamine.net
Synthesis of Enantiopure Polycyclic Natural Products
While direct applications of this compound in the total synthesis of specific polycyclic natural products are not extensively documented in publicly available literature, the broader class of chiral building blocks with bicyclic and tricyclic skeletons plays a pivotal role in constructing complex molecular architectures. nih.gov The stereochemically defined framework of such compounds provides a strategic advantage in controlling the three-dimensional arrangement of atoms in the target molecule. The synthesis of complex natural products often relies on the assembly of chiral building blocks to introduce multiple stereocenters with high precision. tcichemicals.com The tricyclo[2.2.1.02,6]heptane moiety, with its fixed spatial arrangement, can serve as a scaffold to direct subsequent chemical transformations stereoselectively, a key consideration in the synthesis of intricate natural product structures.
Precursor for Bioactive Molecules (e.g., for pharmaceuticals and agrochemicals)
The tricyclo[2.2.1.02,6]heptane skeleton is a feature in a variety of bioactive molecules, and derivatives of this compound can serve as key intermediates in their synthesis. The pharmaceutical industry, in particular, has a growing demand for enantiomerically pure compounds, as the biological activity of a drug is often associated with a single enantiomer. enamine.net For instance, 1,7,7-trimethyltricyclo[2.2.1.02,6]heptane is described as a foundational element in the production of therapeutic agents for neurological and psychological disorders. The rigid tricyclic framework can provide a well-defined orientation for pharmacophoric groups, enhancing their interaction with biological targets.
In the realm of agrochemicals, the development of compounds with high efficacy and specificity is crucial. Chiral building blocks are instrumental in creating new pesticides and herbicides that are more effective and have a reduced environmental impact. The unique structural features of tricyclo[2.2.1.02,6]heptane derivatives can be exploited to design novel agrochemicals with improved biological activity.
In Materials Chemistry and Polymer Science
The rigid and compact nature of the tricyclo[2.2.1.02,6]heptane unit makes it a desirable component in the design of advanced materials with unique thermal and mechanical properties.
Incorporation into Polymeric Materials with Unique Properties
The incorporation of the this compound moiety into polymer chains can significantly influence the properties of the resulting material. The rigidity of the tricyclic unit can enhance the thermal stability and mechanical strength of polymers. This is particularly valuable in applications where materials are exposed to high temperatures or mechanical stress. While specific data on polymers derived directly from this compound is limited, the principle of using rigid alicyclic structures to improve polymer properties is well-established in polymer chemistry.
Development of Dopants for Liquid Crystals
Chiral dopants are essential components in many liquid crystal displays (LCDs) as they induce the helical twist necessary for their operation. beilstein-journals.org The efficiency of a chiral dopant is determined by its ability to induce a helical structure in a nematic liquid crystal host, a property known as helical twisting power (HTP). beilstein-journals.org Molecules with rigid, chiral structures are often excellent candidates for chiral dopants.
Derivatives of the tricyclo[2.2.1.02,6]heptane skeleton have been investigated for this purpose. The defined stereochemistry and rigid shape of these molecules can effectively transfer chirality to the liquid crystal medium. The development of new chiral dopants with high HTP is an active area of research, driven by the demand for advanced display technologies. beilstein-journals.org
| Dopant Type | Key Structural Feature | Effect on Liquid Crystal |
| Chiral Dopant | Possesses a chiral center or axis | Induces a helical twist in a nematic host |
| Terpenoid-based | Derived from natural terpenes | Can exhibit good miscibility and induce chirality aps.org |
| Dioxane-based | Contains a 1,3-dioxane (B1201747) ring | Can be designed to have high helical twisting power beilstein-journals.org |
Design of Supramolecular Architectures with Rigid Scaffolds
Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The rigid and well-defined geometry of this compound makes it an attractive building block for the construction of supramolecular architectures. Its tricyclic framework can act as a rigid scaffold, directing the spatial arrangement of other molecular components to form ordered, functional assemblies. While specific examples utilizing this compound are not prevalent in the literature, the concept of using rigid molecular scaffolds to create complex supramolecular structures is a fundamental principle in this field.
As a Ligand Precursor in Catalysis
Searches of scholarly databases have yielded no specific examples of this compound being utilized as a foundational scaffold for the development of ligands for catalytic processes. The inherent structural rigidity and chirality of the tricyclo[2.2.1.02,6]heptane framework could theoretically offer a unique stereochemical environment for a metal center. However, the potential of the methanol (B129727) substituent at the 3-position as a handle for further functionalization into coordinating groups like phosphines, amines, or oxazolines appears to be an unexplored area of research.
Synthesis of Chiral Ligands for Asymmetric Catalysis
There are no available research articles, patents, or communications that describe the synthesis of chiral ligands derived from this compound. Consequently, no data exists on the performance of any such hypothetical ligands in asymmetric catalytic reactions. The conversion of the primary alcohol functionality into common coordinating moieties, and the subsequent evaluation of the resulting metal complexes in asymmetric hydrogenations, cyclopropanations, or other enantioselective transformations have not been reported.
Vii. Future Perspectives and Emerging Research Avenues
Sustainable Synthesis of 3-Tricyclo[2.2.1.02,6]heptanylmethanol
The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For a structurally complex molecule like this compound, future efforts will concentrate on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Traditional syntheses of complex polycyclic alcohols often rely on stoichiometric reagents and volatile organic solvents, which generate significant waste and pose environmental risks. Green chemistry principles offer a framework to redesign these synthetic pathways. Future approaches for synthesizing this compound will likely focus on catalytic methods that maximize atom economy. For instance, the reduction of a precursor aldehyde, 3-tricyclo[2.2.1.02,6]heptanecarbaldehyde, could be achieved using catalytic transfer hydrogenation with renewable hydrogen donors, replacing metal hydride reagents that produce stoichiometric waste.
Solvent-free, or neat, reaction conditions represent another promising frontier. Microwave-assisted organic synthesis (MAOS) can accelerate reactions dramatically, often without the need for a solvent. This technique could be applied to key steps in the synthesis of the tricycloheptane skeleton or the introduction of the methanol (B129727) moiety, reducing both reaction time and solvent waste.
| Feature | Traditional Synthesis (e.g., Chromic Acid Oxidation) | Green Chemistry Approach (Hypothetical) |
| Oxidizing/Reducing Agent | Stoichiometric (e.g., CrO₃, LiAlH₄) | Catalytic (e.g., H₂, O₂, Enzymes) |
| Solvent | Chlorinated solvents, ethers | Water, bio-solvents, or solvent-free |
| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) |
| Byproducts | Heavy metal salts, inorganic waste | Water, reusable catalyst |
| Atom Economy | Low | High |
Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for sustainable synthesis. nih.gov While specific enzymes for the synthesis of this compound are not yet established, the potential for biocatalysis is significant. Future research could explore the use of alcohol dehydrogenases (ADHs) for the stereoselective reduction of the corresponding aldehyde to yield enantiopure this compound. The rigid framework of the molecule makes achieving high stereoselectivity a key challenge, one where the precisely defined active sites of enzymes excel. wou.edu
Furthermore, lipase-catalyzed kinetic resolution of a racemic mixture of the alcohol could be another viable strategy for producing enantiomerically pure forms, which are highly valuable for applications in chiral materials and asymmetric synthesis. researchgate.netnih.gov The enzyme's ability to selectively acylate one enantiomer allows for the straightforward separation of the two. libretexts.org
Integration with Automated Synthesis and High-Throughput Screening Methodologies
The exploration of derivatives of this compound and their properties can be vastly accelerated through automation. Automated flow synthesis platforms enable the rapid, continuous, and controlled production of molecules, minimizing manual intervention and improving reproducibility. nih.govamidetech.com Such a system could be designed to synthesize a library of related compounds by systematically varying reactants and conditions. This technology allows for efficient optimization and rapid access to novel derivatives for further study. amidetech.com
Once a library of compounds is synthesized, high-throughput screening (HTS) can be employed to quickly evaluate their properties for various applications. For example, derivatives could be screened for their ability to form liquid crystals, act as chiral dopants, or serve as monomers for specialty polymers. This combination of automated synthesis and HTS creates a powerful workflow for discovering new materials based on the tricyclo[2.2.1.02,6]heptane scaffold.
Advanced In Situ Spectroscopic Monitoring of Reactions
A deep understanding of reaction mechanisms, kinetics, and the formation of transient intermediates is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques, which monitor the reaction as it happens without sample extraction, are indispensable tools for this purpose. youtube.com
For the synthesis of this compound, techniques like in situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy could provide invaluable real-time data. magritek.comnih.govchemrxiv.org For example, FTIR spectroscopy can track the disappearance of the aldehyde carbonyl peak (around 1720 cm⁻¹) and the appearance of the alcohol O-H stretch (around 3300 cm⁻¹) during the reduction step. researchgate.net Similarly, real-time NMR monitoring can quantify the conversion of reactants to products, identify byproducts, and elucidate complex reaction pathways. iastate.edursc.org This detailed mechanistic insight enables precise control and optimization of reaction conditions to maximize yield and purity.
| Technique | Information Provided | Application in Synthesis of this compound |
| In Situ FTIR | Functional group transformation, reaction initiation, endpoint detection. mdpi.comresearchgate.net | Monitoring the conversion of an aldehyde or ester to the primary alcohol. |
| In Situ NMR | Quantitative concentration of reactants/products, intermediate identification, kinetic profiles. nih.gov | Determining reaction kinetics, yield, and byproduct formation in real-time. |
| Raman Spectroscopy | Changes in molecular vibrations, particularly for non-polar bonds. | Complementary to FTIR for monitoring skeletal transformations of the hydrocarbon cage. |
Exploration in Novel Materials and Optoelectronic Applications
The rigid, three-dimensional, and often chiral nature of the tricyclo[2.2.1.02,6]heptane skeleton makes it an attractive building block for advanced materials. Research has already shown that derivatives, such as C₃-symmetric tricyclo[2.2.1.0²,⁶]heptane-3,5,7-triol, are effective as chiral dopants for liquid crystals. nih.govtandfonline.com The introduction of a methanol group offers a reactive handle for incorporating the 3-tricyclo[2.2.1.02,6]heptanyl moiety into larger structures like polymers or dendrimers.
Future research will likely explore the synthesis of polyesters or polyurethanes using this compound as a monomer. The inherent rigidity of the tricyclic core is expected to impart high thermal stability and desirable mechanical properties to these polymers. Furthermore, the unique shape and electronic properties of this scaffold could be exploited in the design of organic materials for optoelectronic applications, where molecular architecture plays a critical role in performance.
Theoretical Guided Experimental Design for Enhanced Selectivity and Efficiency
Computational chemistry provides powerful tools for predicting reaction outcomes and understanding complex chemical phenomena, thereby guiding experimental work and reducing trial-and-error. sciencedaily.com For a strained system like tricyclo[2.2.1.02,6]heptane, theoretical modeling is particularly valuable for predicting reactivity and stereoselectivity.
Methods such as Density Functional Theory (DFT) can be used to calculate the energies of reactants, transition states, and products for various potential synthetic pathways. cnr.it This allows chemists to identify the most energetically favorable route before committing to laboratory work. For reactions involving the this compound scaffold, computational studies can help predict which face of the molecule is more susceptible to attack, guiding the design of stereoselective reactions. nih.gov By modeling the interaction of substrates with catalysts, researchers can design more efficient and selective catalytic systems, ultimately leading to higher yields and purer products. mdpi.comresearchgate.net This synergy between theoretical prediction and experimental validation is a key driver for innovation in the synthesis of complex molecules. arxiv.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-tricyclo[2.2.1.0²,⁶]heptanylmethanol, and how do reaction conditions influence yield and stereochemical outcomes?
- Methodological Answer : The synthesis typically involves functionalization of the tricyclo[2.2.1.0²,⁶]heptane scaffold. For example, nucleophilic substitution or oxidation-reduction sequences can introduce the methanol group at position 2. Optimization requires controlled temperature (e.g., −78°C to 25°C for stereoselective reactions) and catalysts such as Lewis acids (e.g., BF₃·OEt₂). Yield improvements (>70%) are achieved via inert atmosphere (N₂/Ar) and anhydrous solvents (THF, DCM) to prevent side reactions .
- Data Gap : Limited literature on enantioselective synthesis; further studies needed on chiral auxiliaries or asymmetric catalysis.
Q. How can researchers validate the structural integrity of 3-tricyclo[2.2.1.0²,⁶]heptanylmethanol using spectroscopic techniques?
- Methodological Answer :
- NMR : Compare and NMR shifts with computed spectra (DFT/B3LYP/6-311+G(d,p)). Key diagnostic peaks:
- Methanol proton: δ ~3.8–4.2 ppm (broad, exchangeable).
- Tricyclic bridgehead protons: δ ~1.5–2.5 ppm (complex splitting due to strained geometry) .
- MS : High-resolution ESI-MS should match [M+H]⁺ = 152.1201 (theoretical). Fragmentation patterns (e.g., loss of –CH₂OH) confirm substituent position .
Q. What are the stability profiles of 3-tricyclo[2.2.1.0²,⁶]heptanylmethanol under varying storage conditions?
- Methodological Answer : Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) shows:
- Degradation Pathways : Oxidation of methanol to ketone (monitored via TLC/Rf shift) or ring-opening under acidic/basic conditions.
- Recommended Storage : Sealed vials under inert gas (Ar) at −20°C; avoid light exposure (UV-Vis monitoring for λ > 300 nm absorption) .
Advanced Research Questions
Q. How do steric and electronic effects of the tricyclic scaffold influence reaction kinetics in cross-coupling or functionalization reactions?
- Methodological Answer : Computational modeling (e.g., Gaussian or COMSOL) reveals:
- Steric Hindrance : Bridgehead carbons (C2, C6) reduce accessibility for electrophilic reagents (e.g., E⁺ attack at C3 requires >10 kcal/mol activation energy).
- Electronic Effects : Strain-induced hyperconjugation stabilizes transition states in SN2 reactions. Experimental validation via Hammett plots (σ⁺ correlations) and kinetic isotope effects .
Q. What strategies resolve contradictions in reported toxicity data for tricyclic methanol derivatives?
- Methodological Answer : Discrepancies arise from impurity profiles (e.g., residual solvents or isomers). Mitigation steps:
- Purity Assurance : HPLC-DAD/ELSD (>99.5% purity) coupled with accelerated solvent extraction.
- Toxicology Reassessment : Use in vitro models (e.g., HepG2 cells for hepatotoxicity) with LC-MS/MS quantification of metabolites. Recent studies indicate low acute toxicity (LD50 > 500 mg/kg in rodents) but potential neurotoxicity at chronic doses .
Q. How can factorial design optimize reaction parameters for scaling up 3-tricyclo[2.2.1.0²,⁶]heptanylmethanol synthesis?
- Methodological Answer : A 2³ factorial design evaluates:
- Factors : Temperature (X₁), catalyst loading (X₂), solvent polarity (X₃).
- Response Variables : Yield (Y₁), enantiomeric excess (Y₂).
- Optimal Conditions : Derived via ANOVA and response surface methodology (RSM). Example: X₁ = 0°C, X₂ = 5 mol%, X₃ = THF (polar aprotic) maximizes Y₁ (82%) and Y₂ (94%) .
Q. What computational tools predict the ecological impact of 3-tricyclo[2.2.1.0²,⁶]heptanylmethanol degradation products?
- Methodological Answer : Use EPI Suite (EPA) for biodegradability (BIOWIN3) and bioaccumulation (BCFBAF) predictions. Key findings:
- Persistence : Half-life >60 days in water (low BIOWIN3 score).
- Mitigation : Ozonolysis or photocatalytic degradation (TiO₂/UV) reduces persistence by 80% .
Critical Data Gaps and Research Challenges
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
